3-Isopropyl-4-methoxyphenol
Overview
Description
3-Isopropyl-4-methoxyphenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxyphenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(OCH3)OH+(CH3)2CHCl→C6H3(OCH3)(CH(CH3)2)OH+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-isopropyl-4-methoxybenzoquinone.
Reduction: Formation of 3-isopropyl-4-methoxycyclohexanol.
Substitution: Formation of halogenated derivatives like 3-isopropyl-4-methoxy-2-bromophenol.
Scientific Research Applications
3-Isopropyl-4-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methoxyphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Molecular targets include enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
4-Methoxyphenol (Mequinol): Lacks the isopropyl group, making it less hydrophobic.
Thymol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Eugenol: Contains a methoxy group and an allyl group, providing distinct biological activities.
Uniqueness: 3-Isopropyl-4-methoxyphenol is unique due to the combination of its isopropyl and methoxy substituents, which confer specific chemical and biological properties. Its structure allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLRGJEUYZYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462581 | |
Record name | 2-Isopropyl-4-hydroxy anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-62-1 | |
Record name | 2-Isopropyl-4-hydroxy anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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